(S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine
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Overview
Description
(S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-pentylamine and trifluoromethylating agents.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts to ensure the desired stereochemistry is maintained.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification methods, such as crystallization and high-performance liquid chromatography (HPLC), ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
(S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it may interact with enzymes, receptors, or other proteins to exert its effects.
Comparison with Similar Compounds
Similar Compounds
®-N-Methyl-1,1,1-Trifluoro-2-pentylamine: The enantiomer of the compound, with similar chemical properties but different biological activity.
N-Methyl-1,1,1-Trifluoro-2-hexylamine: A structurally similar compound with a longer carbon chain.
N-Methyl-1,1,1-Trifluoro-2-butylamine: A compound with a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
(S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
1389310-11-5 |
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Molecular Formula |
C6H12F3N |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
(2S)-1,1,1-trifluoro-N-methylpentan-2-amine |
InChI |
InChI=1S/C6H12F3N/c1-3-4-5(10-2)6(7,8)9/h5,10H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
FJPJIBYNAPGESZ-YFKPBYRVSA-N |
Isomeric SMILES |
CCC[C@@H](C(F)(F)F)NC |
Canonical SMILES |
CCCC(C(F)(F)F)NC |
Origin of Product |
United States |
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